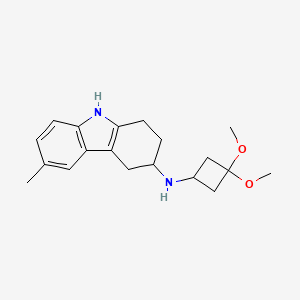
N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine, also known as DMCM, is a chemical compound that is primarily used in scientific research. It is a member of the carbazole family of compounds and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor site and prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the brain. This results in increased neuronal excitability and has been found to have anxiogenic effects in animal models.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase anxiety-like behavior in animal models and has been used to study the role of the GABAergic system in anxiety disorders. This compound has also been found to affect sleep, memory, and learning in animal models. Additionally, it has been used to study the mechanism of action of other drugs that interact with the GABAergic system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a potent and selective antagonist of the GABA-A receptor, which makes it a valuable tool for studying the GABAergic system. It has been extensively used in scientific research and has been found to have reproducible effects. However, this compound has limitations in terms of its solubility and stability, which can affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine in scientific research. One area of focus is the study of the role of the GABAergic system in anxiety disorders. This compound has been found to increase anxiety-like behavior in animal models and can be used to study the underlying mechanisms of these disorders. Another area of focus is the development of new drugs that target the GABAergic system. This compound can be used as a tool to study the mechanism of action of these drugs and to evaluate their efficacy. Finally, this compound can be used to study the role of the GABAergic system in other physiological processes such as pain, addiction, and epilepsy.
Conclusion:
This compound is a valuable tool for studying the GABAergic system in scientific research. It has been extensively used and has been found to have reproducible effects. This compound has a variety of biochemical and physiological effects and can be used to study the role of the GABAergic system in various physiological processes. While it has limitations in terms of its solubility and stability, this compound remains an important tool for scientific research, and there are several future directions for its use.
Synthesemethoden
N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can be synthesized through a multi-step process that involves the reaction of 2,3,4,9-tetrahydro-1H-carbazol-3-amine with 3,3-dimethoxycyclobutanone. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has been extensively used in scientific research as a tool to study the GABAergic system. It is a potent and selective antagonist of the GABA-A receptor and has been found to have anxiogenic effects in animal models. This compound has also been used to study the role of the GABAergic system in various physiological processes such as sleep, memory, and learning.
Eigenschaften
IUPAC Name |
N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12-4-6-17-15(8-12)16-9-13(5-7-18(16)21-17)20-14-10-19(11-14,22-2)23-3/h4,6,8,13-14,20-21H,5,7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWKKYGDMRHJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CC(CC3)NC4CC(C4)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S,6R)-1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptan-2-yl]-2-(5-methylthieno[2,3-b]thiophen-3-yl)ethanone](/img/structure/B7439193.png)
![[1-(3-Hydroxyazetidin-3-yl)cyclobutyl]-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7439208.png)
![2-amino-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439212.png)
![1-amino-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7439219.png)
![1-(spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-piperidine]-1'-carbonyl)cyclopropane-1-carboxamide](/img/structure/B7439227.png)
![(7-Methoxypyrazolo[1,5-a]pyridin-3-yl)-[3-(oxetan-3-ylamino)azetidin-1-yl]methanone](/img/structure/B7439231.png)
![[1-(3-Hydroxyazetidin-3-yl)cyclobutyl]-[4-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7439244.png)
![N-[2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]-7-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439262.png)
![6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane](/img/structure/B7439269.png)
![2-amino-4-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7439270.png)
![4-[3-(7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1H-imidazol-2-one](/img/structure/B7439280.png)

![2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol](/img/structure/B7439295.png)
![N-(4-hydroxy-4-phenylbutan-2-yl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439298.png)